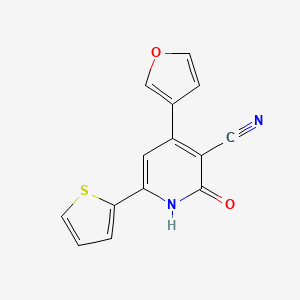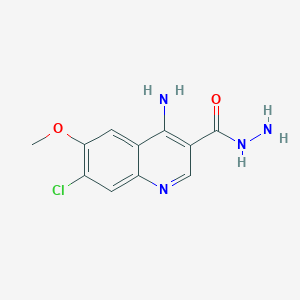
n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamid: ist eine organische Verbindung, die sich durch ein Benzamid-Grundgerüst auszeichnet, das mit Diethyl-, Methyl- und Trimethylsilylgruppen substituiert ist. Die Trimethylsilylgruppe ist bekannt für ihre chemische Inertheit und ihr großes Molekülvolumen, was sie in verschiedenen Anwendungen nützlich macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamid kann durch direkte Kondensation von Carbonsäuren und Aminen erfolgen. Eine Methode beinhaltet die Verwendung von Diatomeenerde, die mit einem Lewis-sauren ionischen flüssigen Medium (IL/ZrCl4) unter Ultraschallbestrahlung immobilisiert ist. Dieser grüne und effiziente Weg liefert hohe Ausbeuten und ist umweltfreundlich .
Industrielle Produktionsmethoden: Die industrielle Produktion von Benzamiden beinhaltet oft katalytische Prozesse. Beispielsweise können kupferbasierte metallorganische Gerüste oxidative Kupplungen fördern, die die Synthese von Amiden mit hohen Umwandlungsraten und Ausbeuten ermöglichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Benzamiden führen, während die Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Amiden und anderen funktionellen Gruppen.
Biologie: Die Verbindung kann in biochemischen Studien verwendet werden, um Enzym-Interaktionen und Stoffwechselwege zu untersuchen.
Industrie: Die Verbindung wird bei der Produktion verschiedener industrieller Chemikalien und Materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamid beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator spezifischer Enzyme wirken und Stoffwechselprozesse beeinflussen. Die Trimethylsilylgruppe erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie mit verschiedenen biologischen Molekülen interagieren kann .
Wirkmechanismus
The mechanism of action of n,n-Diethyl-2-methyl-6-(trimethylsilyl)benzamide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N,N-Diethyl-3-methylbenzamid: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen und Anwendungen.
Einzigartigkeit: N,N-Diethyl-2-methyl-6-(trimethylsilyl)benzamid ist einzigartig aufgrund des Vorhandenseins der Trimethylsilylgruppe, die ihr besondere chemische Eigenschaften wie erhöhte Flüchtigkeit und Stabilität verleiht. Dies macht sie besonders nützlich für Anwendungen, die diese Eigenschaften erfordern .
Eigenschaften
CAS-Nummer |
85370-65-6 |
|---|---|
Molekularformel |
C15H25NOSi |
Molekulargewicht |
263.45 g/mol |
IUPAC-Name |
N,N-diethyl-2-methyl-6-trimethylsilylbenzamide |
InChI |
InChI=1S/C15H25NOSi/c1-7-16(8-2)15(17)14-12(3)10-9-11-13(14)18(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
GKKZXUITFLKMKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)

![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)



![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)


